molecular formula C19H30N6O2 B2515672 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 886907-30-8

3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2515672
CAS No.: 886907-30-8
M. Wt: 374.489
InChI Key: SWFAOHRAVRZPNH-UHFFFAOYSA-N
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Description

3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the purine and triazine families, which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by cyclization with a triazine precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • 3,4,7,9-Tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Uniqueness

Compared to similar compounds, 3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific alkyl chain length and substitution pattern, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3,4,7,9-tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-6-7-8-9-10-11-12-24-18-20-16-15(25(18)14(3)13(2)21-24)17(26)23(5)19(27)22(16)4/h14H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFAOHRAVRZPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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